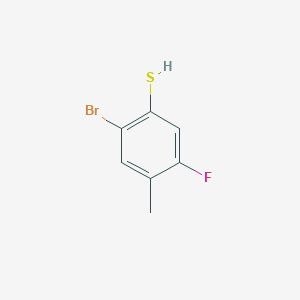
2-Bromo-5-fluoro-4-methylbenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-fluoro-4-methylbenzenethiol is an organosulfur compound characterized by the presence of bromine, fluorine, and a thiol group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-methylbenzenethiol typically involves multi-step organic reactions. One common method starts with the bromination of 5-fluoro-4-methylbenzenethiol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-fluoro-4-methylbenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form sulfonic acids or disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alkoxides), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, iodine), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Formation of substituted derivatives, such as 2-amino-5-fluoro-4-methylbenzenethiol.
Oxidation: Formation of sulfonic acids or disulfides.
Reduction: Formation of dehalogenated products.
Applications De Recherche Scientifique
2-Bromo-5-fluoro-4-methylbenzenethiol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the fabrication of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-fluoro-4-methylbenzenethiol depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceuticals, it may interact with biological targets, such as enzymes or receptors, through its functional groups, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-fluoro-4-methylphenol
- 2-Bromo-5-fluoro-4-methylbenzaldehyde
- 2-Bromo-5-fluoro-4-methylbenzoic acid
Uniqueness
2-Bromo-5-fluoro-4-methylbenzenethiol is unique due to the presence of both bromine and fluorine atoms, along with a thiol group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications where other similar compounds may not be as effective.
Activité Biologique
2-Bromo-5-fluoro-4-methylbenzenethiol is an aromatic compound with significant potential in various biological applications, including antimicrobial and anticancer activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C7H6BrFOS, with a molecular weight of approximately 221.09 g/mol. The compound features a thiol functional group, which is critical for its reactivity and biological interactions.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes due to the presence of the thiol group. This interaction can lead to alterations in enzyme activity, potentially inhibiting or enhancing their functions. The halogen substituents (bromine and fluorine) may also enhance binding affinity through halogen bonding, influencing molecular recognition processes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for specific pathogens are as follows:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Streptococcus agalactiae | 100 |
These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies have demonstrated that compounds with similar structures can modulate immune responses and inhibit cancer cell proliferation. For instance, derivatives of benzothiophene have shown efficacy in reactivating immune responses against tumors, indicating that this compound could have similar applications in cancer therapy .
Case Studies
Propriétés
Numéro CAS |
1208077-80-8 |
|---|---|
Formule moléculaire |
C7H6BrFS |
Poids moléculaire |
221.09 g/mol |
Nom IUPAC |
2-bromo-5-fluoro-4-methylbenzenethiol |
InChI |
InChI=1S/C7H6BrFS/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3 |
Clé InChI |
DMEZQOCEXSLDRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1F)S)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















